molecular formula C7H4Cl2O2 B1348553 2,5-Dichloro-4-hydroxybenzaldehyde CAS No. 27164-10-9

2,5-Dichloro-4-hydroxybenzaldehyde

Cat. No. B1348553
CAS RN: 27164-10-9
M. Wt: 191.01 g/mol
InChI Key: BUJHRHRKNMSZAW-UHFFFAOYSA-N
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Description

“2,5-Dichloro-4-hydroxybenzaldehyde” is an organic compound with the empirical formula C7H4Cl2O2 and a molecular weight of 191.01 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “2,5-Dichloro-4-hydroxybenzaldehyde” can be represented by the SMILES string ClC1=CC(O)=C(Cl)C=C1C=O . The InChI representation is 1S/C7H4Cl2O2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-3,11H .


Physical And Chemical Properties Analysis

“2,5-Dichloro-4-hydroxybenzaldehyde” is a solid substance . It has a molecular weight of 191.01 .

Scientific Research Applications

  • “2,5-Dichloro-4-hydroxybenzaldehyde” is a chemical compound with the empirical formula C7H4Cl2O2 and a molecular weight of 191.01 .
  • It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
  • It’s also known as "Benzaldehyde, 2-chloro-4-hydroxy-" .
  • This compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Safety And Hazards

The safety data sheet for a related compound, 4-Hydroxybenzaldehyde, indicates that it causes serious eye damage and may cause respiratory irritation . It is also harmful to aquatic life . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, avoid release to the environment, and wear eye protection/face protection .

properties

IUPAC Name

2,5-dichloro-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJHRHRKNMSZAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)O)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501295966
Record name 2,5-Dichloro-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-4-hydroxybenzaldehyde

CAS RN

27164-10-9
Record name 2,5-Dichloro-4-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27164-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,5-Dichlorophenol (CAS 583-78-8) (10 g, 0.060 mol), calcium hydroxide (19.5 g, 0.260 mol), and sodium carbonate (22.76 g, 0.220 mol) were suspended in water (140 mL). Chloroform (14.6 g, 0.120 mol) was added for 30 min, and the mixture was refluxed under vigorous stirring for 2 h. The reaction mixture was cooled on ice bath. Concentrated HCl (80 mL) and chloroform (200 mL) were added. The aqueous layer was discarded. The organic one was dried with anhydrous Na2SO4 (10 g) and evaporated in vacuo. The residue was purified by chromatography (silica gel 63-100 μm, 150 g, CCl4→CCl4:EtOAc (60:40)). Fractions containing the product were combined, evaporated to give the title compound (0.88 g, 4.60 mmol, 8%) as yellow crystals. 1H NMR data (DMSO-d6): 11.95 (s, 1H, COH); 10.09 (s, 1H, OH); 7.83 (s, 1H, Ar—H); 7.09 (s, 1H, Ar—H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step Two
Quantity
22.76 g
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
140 mL
Type
solvent
Reaction Step Five
Quantity
14.6 g
Type
solvent
Reaction Step Six
Yield
8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
IOO Korhonen, J Knuutinen - Journal of Chromatography A, 1984 - Elsevier
A mixture of all nine chlorinated 4-hydroxybenzaldehydes and the parent homologue was separated on a non-polar SE-30 capillary column using various isothermal and temperature-…
Number of citations: 12 www.sciencedirect.com
E Kolehmainen, J Knuutinen… - Organic Magnetic …, 1982 - Wiley Online Library
The additivity of chloro and hydroxy substituent effects on the formyl proton spin‐spin coupling constants with the meta ring proton, 5 J(HH), has been tested with 15 chlorinated …
MH Abraham - Journal of Chromatography A, 1993 - Elsevier
The truncated solvation equation log SP = c + rR 2 + l log L 16 has been applied to a very large number of sets of gas—liquid chromatographic data on non-polar stationary phases. …
Number of citations: 152 www.sciencedirect.com
T Chen, NW Reich, N Bell, PD Finn… - Journal of Medicinal …, 2018 - ACS Publications
Bile acid signaling and metabolism in the gastrointestinal tract have wide-ranging influences on systemic disease. G protein-coupled bile acid receptor 1 (GPBAR1, TGR5) is one of the …
Number of citations: 31 pubs.acs.org

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